N-(but-3-yn-1-yl)oxolan-3-amine
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Overview
Description
N-(but-3-yn-1-yl)oxolan-3-amine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxolane ring and an alkyne group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)oxolan-3-amine typically involves the reaction of oxolane derivatives with but-3-yn-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(but-3-yn-1-yl)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
N-(but-3-yn-1-yl)oxolan-3-amine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)oxolan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The alkyne group can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
But-3-yn-1-amine: A simpler compound with similar alkyne functionality.
Oxolan-3-amine: A compound with a similar oxolane ring structure.
N-(but-3-yn-1-yl)oxolan-2-amine: A structural isomer with the amine group at a different position.
Uniqueness
N-(but-3-yn-1-yl)oxolan-3-amine is unique due to its combination of an oxolane ring and an alkyne group, which imparts distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C8H13NO |
---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
N-but-3-ynyloxolan-3-amine |
InChI |
InChI=1S/C8H13NO/c1-2-3-5-9-8-4-6-10-7-8/h1,8-9H,3-7H2 |
InChI Key |
HSOUUBFTXKAJSM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1CCOC1 |
Origin of Product |
United States |
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